Chemical properties and structure of 2-Chloro-5-(4-chlorophenoxymethyl)pyrazine
Chemical properties and structure of 2-Chloro-5-(4-chlorophenoxymethyl)pyrazine
An In-Depth Technical Guide to 2-Chloro-5-(4-chlorophenoxymethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Chloro-5-(4-chlorophenoxymethyl)pyrazine, a heterocyclic compound with significant potential as a scaffold and building block in medicinal chemistry and materials science. We will dissect its molecular structure, explore its physicochemical and spectroscopic properties, and detail plausible synthetic routes based on established chemical principles. Furthermore, this document delves into the core reactivity of the molecule, highlighting its potential for derivatization through common synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Introduction: The Pyrazine Scaffold in Modern Chemistry
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in drug discovery and materials science.[1][2] Its derivatives are found in a wide array of natural products and are integral to numerous FDA-approved pharmaceuticals, including the proteasome inhibitor Bortezomib and the antidiabetic Glipizide.[1][3] The electron-deficient nature of the pyrazine ring, coupled with the ability of its nitrogen atoms to act as hydrogen bond acceptors, makes it a valuable bioisostere for other aromatic systems like benzene and pyridine.[3][4] Compounds incorporating the pyrazine moiety exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antihypertensive properties.[5][6] The subject of this guide, 2-Chloro-5-(4-chlorophenoxymethyl)pyrazine, represents a strategically functionalized pyrazine derivative, offering multiple points for chemical modification, making it a highly versatile platform for the synthesis of novel chemical entities.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of 2-Chloro-5-(4-chlorophenoxymethyl)pyrazine is characterized by a central pyrazine ring substituted at the C2 position with a chlorine atom and at the C5 position with a (4-chlorophenoxy)methyl group. This arrangement combines the electron-deficient pyrazine core with a flexible ether linkage and a second halogenated aromatic ring, providing a unique combination of electronic and steric properties.
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IUPAC Name: 2-Chloro-5-((4-chlorophenoxy)methyl)pyrazine
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CAS Number: 105747-14-0
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Molecular Formula: C₁₁H₈Cl₂N₂O
Physicochemical Data
The following table summarizes key computed and expected physicochemical properties. These values are crucial for predicting the compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source/Method |
| Molecular Weight | 255.10 g/mol | Calculated |
| Monoisotopic Mass | 253.99627 Da | Calculated |
| Predicted XlogP | 3.5 - 4.0 | Cheminformatics Prediction |
| Topological Polar Surface Area (TPSA) | 35.07 Ų | Cheminformatics Prediction |
| Hydrogen Bond Acceptors | 3 (2x Pyrazine N, 1x Ether O) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 3 | Calculated |
| Predicted Solubility | Low in water, soluble in organic solvents (e.g., DCM, THF, DMSO) | Chemical Intuition |
| Physical State | Expected to be a crystalline solid at room temperature | Based on similar structures |
Spectroscopic and Analytical Characterization
While specific experimental data for this exact compound is not widely published, a detailed prediction of its spectroscopic signature can be made based on its constituent functional groups and data from analogous structures.[7] This predictive analysis is a cornerstone of structural verification in synthetic chemistry.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
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δ 8.5-8.7 ppm (2H, m): Two singlets or narrow doublets corresponding to the two protons on the pyrazine ring (H3 and H6). Their exact chemical shift will be influenced by the electronic effects of the substituents.
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δ 7.2-7.4 ppm (2H, d, J ≈ 9 Hz): Two protons on the chlorophenyl ring ortho to the ether linkage.
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δ 6.9-7.1 ppm (2H, d, J ≈ 9 Hz): Two protons on the chlorophenyl ring meta to the ether linkage.
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δ 5.2-5.4 ppm (2H, s): A singlet corresponding to the two protons of the methylene (-CH₂-) bridge connecting the pyrazine and the phenoxy group.
¹³C NMR Spectroscopy (Predicted, 101 MHz, CDCl₃)
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δ 155-157 ppm: Carbon of the chlorophenyl ring attached to the ether oxygen.
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δ 140-155 ppm: Four carbons of the pyrazine ring. The carbon bearing the chlorine (C2) will be significantly shifted.
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δ 129-130 ppm: Carbons of the chlorophenyl ring ortho to the ether linkage.
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δ 125-127 ppm: Carbon of the chlorophenyl ring bearing the chlorine atom.
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δ 116-118 ppm: Carbons of the chlorophenyl ring meta to the ether linkage.
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δ 68-70 ppm: Methylene bridge carbon (-CH₂-).
Mass Spectrometry
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Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed:
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[M]⁺: m/z ≈ 254 (¹²C₁₁¹H₈³⁵Cl₂¹⁴N₂¹⁶O)
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[M+2]⁺: m/z ≈ 256 (containing one ³⁷Cl) - Expected intensity ~65% of [M]⁺.
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[M+4]⁺: m/z ≈ 258 (containing two ³⁷Cl) - Expected intensity ~10% of [M]⁺.
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Key Fragmentation: Fragmentation patterns would likely include the loss of the chlorophenoxy group and cleavage at the ether linkage.
Infrared (IR) Spectroscopy
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~3050-3100 cm⁻¹: Aromatic C-H stretching.
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~2850-2950 cm⁻¹: Aliphatic C-H stretching (methylene bridge).
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~1580-1600 cm⁻¹, ~1470-1500 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.
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~1240-1260 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching.
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~1000-1050 cm⁻¹: Symmetric C-O-C stretching.
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~800-850 cm⁻¹: C-Cl stretching.
Synthesis and Manufacturing
The synthesis of 2-Chloro-5-(4-chlorophenoxymethyl)pyrazine can be approached logically through retrosynthetic analysis, breaking the target molecule down into commercially available or easily accessible precursors.
Retrosynthetic Analysis
The most logical disconnection is at the ether linkage, suggesting a Williamson ether synthesis as the key bond-forming step. This leads back to two primary synthons: a pyrazine-containing electrophile and a chlorophenoxide nucleophile.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol employs a two-step sequence starting from the commercially available 2-chloro-5-(hydroxymethyl)pyrazine.[8]
Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyrazine
Causality: The conversion of the primary alcohol to a more reactive alkyl chloride is necessary to create a potent electrophile for the subsequent Sₙ2 reaction. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying workup.
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To a stirred solution of 2-chloro-5-(hydroxymethyl)pyrazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.
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Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Carefully quench the reaction by pouring it into ice-cold water.
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Separate the organic layer, and extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-(chloromethyl)pyrazine, which can be used directly or purified by column chromatography.[9]
Step 2: Williamson Ether Synthesis to yield 2-Chloro-5-((4-chlorophenoxy)methyl)pyrazine
Causality: This classic Sₙ2 reaction requires a strong base to deprotonate the weakly acidic 4-chlorophenol, forming the potent phenoxide nucleophile. A polar aprotic solvent like DMF or acetonitrile is used to solvate the cation of the base without interfering with the nucleophile.
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To a solution of 4-chlorophenol (1.1 eq) in anhydrous dimethylformamide (DMF, 8 mL/mmol), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
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Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.
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Add a solution of 2-chloro-5-(chloromethyl)pyrazine (1.0 eq) from Step 1 in anhydrous DMF dropwise to the phenoxide solution.
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Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
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After completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Chloro-5-((4-chlorophenoxy)methyl)pyrazine.
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Confirm the structure and purity of the final product using NMR, LC-MS, and IR spectroscopy.
Synthetic Workflow Diagram
Caption: Proposed two-step synthetic workflow.
Chemical Reactivity and Derivatization Potential
The true value of 2-Chloro-5-(4-chlorophenoxymethyl)pyrazine in research lies in its potential for selective chemical modification. The molecule possesses distinct reactive sites that can be addressed with a high degree of control.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position of the pyrazine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens.[10] This makes it a prime site for SNAr reactions, a cornerstone of medicinal chemistry for installing diverse functional groups.
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Amination: Reaction with primary or secondary amines (e.g., morpholine, piperazine) in the presence of a base can yield 2-amino-pyrazine derivatives.
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Thiolation: Thiolates (generated from thiols and a base) can displace the chloride to form 2-thioether-pyrazines.
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Alkoxylation: Alkoxides can replace the chloride to form 2-alkoxy-pyrazines, although this may require more forcing conditions.
The general reactivity trend for halogens in SNAr on electron-deficient heterocycles is F > Cl > Br > I, which is opposite to that of cross-coupling reactions.[10]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.[1][11]
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Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters provides access to 2-aryl-pyrazine derivatives. This is a robust method for extending the aromatic system.
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Buchwald-Hartwig Amination: This provides an alternative and often milder method for C-N bond formation compared to SNAr, especially with less nucleophilic amines.[10]
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Sonogashira Coupling: Coupling with terminal alkynes can install an alkynyl group at the C2 position, a versatile handle for further chemistry (e.g., click reactions).
For these reactions, the reactivity of the halide is typically I > Br > Cl.[10] Therefore, while feasible, coupling at the chloride position may require more active catalysts, specialized ligands, and higher temperatures compared to the corresponding bromide or iodide.
Reactivity of the Side Chain
The ether linkage and the chlorophenyl ring are generally stable under the conditions used to modify the pyrazine C2-Cl bond. Strong acidic conditions could potentially cleave the ether, but this is not a concern during typical cross-coupling or SNAr reactions. The chlorine on the phenyl ring is much less reactive towards SNAr than the one on the pyrazine ring and would not be expected to react under standard conditions.
Derivatization Pathways Diagram
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